molecular formula C18H24N2O3 B14797919 propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate

propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B14797919
M. Wt: 316.4 g/mol
InChI Key: OKYJIHBVLIQLCT-UHFFFAOYSA-N
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Description

Propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a unique structure combining an indene moiety with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate involves its interaction with molecular targets in biological systems. The indene and piperazine moieties may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and piperazine-based molecules. Examples are:

  • Indole derivatives
  • Imidazole-containing compounds
  • Other piperazine derivatives

Uniqueness

What sets propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate apart is its combination of the indene and piperazine structures, which may confer unique biological and chemical properties. This dual functionality can be advantageous in designing compounds with specific desired effects.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

propyl 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C18H24N2O3/c1-2-9-23-17(21)12-16-18(22)19-7-8-20(16)15-10-13-5-3-4-6-14(13)11-15/h3-6,15-16H,2,7-12H2,1H3,(H,19,22)

InChI Key

OKYJIHBVLIQLCT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C2CC3=CC=CC=C3C2

Origin of Product

United States

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